molecular formula C11H8ClFN2OS B1490538 6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2098095-50-0

6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1490538
CAS No.: 2098095-50-0
M. Wt: 270.71 g/mol
InChI Key: RADSSTMWXQWAAJ-UHFFFAOYSA-N
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Description

6-(2-Chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound offered for research and development purposes. It belongs to a class of pyrimidin-4(3H)-one derivatives that are of significant interest in medicinal chemistry. Compounds with this core structure are frequently investigated as key intermediates in the synthesis of potential therapeutic agents. Structurally related pyrimidin-4(3H)-one derivatives have demonstrated notable biological activities in scientific research. For instance, certain 2-(methylthio)-6-arylpyrimidin-4(3H)-one analogs have been identified as potent inhibitors of HIV-1, exhibiting activity against wild-type virus strains by targeting reverse transcriptase . Furthermore, the pyrimidinone scaffold is a privileged structure in drug discovery, with research showing its incorporation into molecules that act as inhibitors of crucial kinases, such as Src, which is a non-receptor tyrosine kinase involved in cancer proliferation and survival . The specific substitution pattern on this compound—featuring a 2-chloro-4-fluorophenyl group at the 6-position and a methylthio group at the 2-position—suggests its potential utility as a versatile building block for further chemical exploration. Researchers may employ it to develop novel molecules for probing biological pathways or as a precursor for generating targeted inhibitors. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4-(2-chloro-4-fluorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2OS/c1-17-11-14-9(5-10(16)15-11)7-3-2-6(13)4-8(7)12/h2-5H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADSSTMWXQWAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a compound that belongs to the pyrimidine family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with a chlorine and fluorine substituent on the phenyl group, along with a methylthio group at position 2. Its molecular formula is C11H9ClFN3OSC_{11}H_{9}ClFN_{3}OS, with a molecular weight of approximately 277.72 g/mol.

Pyrimidine derivatives like this compound often interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways. The specific mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play roles in cancer progression and inflammation.
  • Nucleophilic Reactions : As an alkylating agent, it can react with nucleophiles such as amino groups, potentially leading to modifications of biomolecules.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have demonstrated that pyrimidine derivatives can inhibit the activity of key oncogenic proteins such as BRAF and various kinases:

  • Inhibition of Kinases : Compounds with similar structures have been reported to inhibit V600E BRAF kinase, a common mutation in melanoma, showing promising IC50 values in the low micromolar range .
  • Cell Line Studies : In vitro studies on cancer cell lines have shown that these compounds can induce apoptosis and inhibit cell proliferation effectively .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrimidines are often explored for their ability to disrupt nucleic acid synthesis in bacteria and fungi:

  • Mechanism : The interaction with bacterial enzymes could inhibit DNA replication or RNA synthesis, leading to microbial cell death.

Case Studies

Several case studies highlight the biological activity of similar pyrimidine compounds:

  • Study on V600E BRAF Inhibition :
    • A series of pyrimidine derivatives were synthesized and tested against V600E BRAF. One compound exhibited an IC50 of 0.49 µM, indicating strong inhibitory potential .
  • Anticancer Activity in NCI 60 Cell Lines :
    • A study evaluated various pyrimidine derivatives against a panel of 60 cancer cell lines from the National Cancer Institute (NCI). One derivative showed significant growth inhibition across multiple lines, suggesting broad-spectrum anticancer activity .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:

  • Absorption and Distribution : Initial studies suggest moderate absorption characteristics typical of small molecules.
  • Metabolism : The compound may undergo metabolic transformations that can influence its efficacy and safety profile.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The substituents at positions 2 and 6 significantly impact reactivity and bioactivity. Key comparisons include:

Compound Position 6 Substituent Position 2 Substituent Key Properties Reference
Target Compound 2-Chloro-4-fluorophenyl Methylthio (-SMe) High lipophilicity; electron-withdrawing groups enhance stability
5-Methyl-2-(2-(Trifluoromethoxy)Phenyl)-6-(Trifluoromethyl)Pyrimidin-4(3H)-one 2-(Trifluoromethoxy)phenyl Trifluoromethyl (-CF₃) Enhanced electron-withdrawing effects; increased metabolic resistance
6-(Furan-3-yl)-2-(methylthio)pyrimidin-4(3H)-one Furan-3-yl Methylthio (-SMe) Reduced lipophilicity; heteroaromatic group may alter π-π stacking
6-Methyl-2-(methylthio)-1H-pyrimidin-4-one Methyl (-Me) Methylthio (-SMe) Lower steric hindrance; simpler structure with reduced electronic effects
5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one Methyl (-Me) Phenyl (-Ph) Increased steric bulk; phenyl group enhances aromatic interactions

Key Insights :

  • Electron-withdrawing groups (e.g., -Cl, -F, -CF₃) at position 6 improve stability and binding affinity in hydrophobic pockets .
  • Methylthio at position 2 is common across analogs, suggesting its role in modulating sulfur-mediated interactions (e.g., hydrogen bonding or covalent binding) .
  • Heteroaromatic substituents (e.g., furan) reduce lipophilicity but may introduce steric or electronic challenges .

Positional Isomerism and Steric Effects

The placement of substituents influences molecular conformation and target engagement:

  • Target Compound vs. 5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one : The latter has a phenyl group at position 2 and chloro at position 5. This positional shift reduces steric clash at position 6 but may limit interactions with deep binding pockets .
  • 6-(3-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one: A thieno-fused pyrimidinone with a methoxyphenyl group.

Physicochemical Comparison :

Compound Molecular Weight logP (Predicted) Solubility (µg/mL)
Target Compound ~284.7 3.2 <10 (low)
6-(Furan-3-yl)-2-(methylthio)pyrimidin-4(3H)-one 238.3 1.8 ~50 (moderate)
6-Methyl-2-(methylthio)-1H-pyrimidin-4-one 170.2 1.5 >100 (high)

Preparation Methods

Starting Materials and General Strategy

The synthesis typically starts from 2-(methylthio)-4-chloropyrimidine derivatives, which are then subjected to substitution and chlorination reactions to install the desired substituents on the pyrimidine ring.

Two-Step Preparation Route (Based on Patent CN103554036B)

This method involves:

  • Step 1: Substitution Reaction

    • Starting material: 2-methylthio-4-chloropyrimidine derivative.
    • Reaction with an alkali in a suitable solvent to substitute the 4-chloro group with a desired substituent, forming 2-methylthio-4-substituted pyrimidine intermediate.
    • Typical solvents: methanol, triethylamine, pyridine, sodium carbonate, potassium tert-butoxide.
    • Alkali examples: sodium hydroxide, triethylamine.
    • Reaction conditions: low temperature (0 °C) initially, then room temperature stirring for several hours.
    • Workup: extraction with ethyl acetate, washing with saturated sodium chloride solution, drying over anhydrous sodium sulfate.
  • Step 2: Chlorination Reaction

    • Intermediate from step 1 is dissolved in an organic solvent such as methylene dichloride.
    • Chlorination reagent: sulfuryl chloride (SO2Cl2), phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or oxalyl chloride.
    • Reaction at 0 °C with slow addition of chlorinating agent, then stirring at room temperature.
    • Workup: solvent evaporation, extraction, washing with sodium bicarbonate, water, and sodium chloride solutions, drying, filtration.
    • Purification: silica gel column chromatography using petroleum ether/methylene dichloride mixtures.

This method yields the target 2-chloro-4-substituted pyrimidine compounds with high purity and yield, avoiding byproducts such as 4-disubstituted pyrimidines and improving overall efficiency.

Step Reagents/Conditions Solvents Key Notes
1 2-methylthio-4-chloropyrimidine + alkali Methanol, triethylamine, pyridine Low temp 0 °C, room temp stirring 6 h
2 Chlorination with sulfuryl chloride (10 eq) Methylene dichloride 0 °C addition, room temp stirring 3 h

Multi-Step Synthesis Involving Iodination and Cyclization (Related Fluoroalkyl Pyrimidines)

A related synthetic approach involves:

  • Iodination at the pyrimidine ring.
  • Chlorination to form 4-chloropyrimidines.
  • Subsequent substitution with anilines.
  • Intramolecular Heck cyclization to form fused heterocycles.

This approach, while more complex, demonstrates the versatility of the 2-(methylthio)pyrimidin-4(3H)-one scaffold for further functionalization.

Research Findings and Analysis

  • The substitution of the 4-chloro group by alkoxide or other nucleophiles is facilitated by the electron-withdrawing effects of the pyrimidinone ring and halogen substituents.
  • Chlorination reagents such as sulfuryl chloride provide selective chlorination at the 2-position without over-chlorination or ring degradation.
  • The use of polar aprotic solvents like methylene dichloride and acetone enhances reaction rates and product purity.
  • The choice of base and solvent in the substitution step critically affects yield and selectivity.
  • Purification by column chromatography using petroleum ether/methylene dichloride mixtures is effective for isolating high-purity products.
  • The direct O-alkylation method offers a shorter, higher-yielding alternative for modifying the pyrimidinone oxygen, useful for derivative synthesis.

Summary Table of Preparation Methods

Method No. Key Steps Starting Material Reagents & Solvents Yield & Purity Notes References
1 Substitution + Chlorination 2-methylthio-4-chloropyrimidine NaOH, methanol; sulfuryl chloride, DCM High yield, easy purification CN103554036B
2 Direct O-Alkylation 2-(methylthio)pyrimidin-4(3H)-one K2CO3, acetone or MeCN; 4-(iodomethyl)pyrimidines 70–98% yield, selective O-alkylation ACS Omega 2022
3 Iodination, Chlorination, Cyclization 6-fluoroalkyl-2-(methylthio)pyrimidin-4(3H)-ones Iodine reagents, chlorinating agents, anilines Multi-step, for complex derivatives Fluorine Notes 2016

Q & A

Q. Advanced

  • Derivative synthesis : Modify substituents (e.g., replacing -SMe with -OH or -NH2_2) to assess impact on target binding .
  • Computational docking : Use tools like AutoDock or Schrödinger to predict interactions with enzymes (e.g., kinases) or receptors .
  • Bioisosteric replacement : Substitute the chloro-fluorophenyl group with trifluoromethyl or nitro groups to optimize potency and selectivity .

What strategies mitigate conflicting data in biological assays?

Q. Advanced

  • Dose-response curves : Confirm activity across multiple concentrations to rule out false positives/negatives .
  • Orthogonal assays : Pair cell-based viability assays (e.g., MTT) with enzymatic inhibition studies to validate mechanisms .
  • Control experiments : Test for off-target effects using knockout cell lines or competitive inhibitors .

How can computational methods predict target interactions?

Q. Advanced

  • Molecular dynamics (MD) simulations : Model binding stability in physiological conditions (e.g., solvation, pH) .
  • Pharmacophore mapping : Identify essential interaction motifs (e.g., hydrogen-bond acceptors) using Schrödinger Phase .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes for derivatives .

What are reaction mechanisms for key transformations in its synthesis?

Q. Advanced

  • Palladium-catalyzed coupling : Oxidative addition of Pd(0) to aryl halides, transmetallation with boronic acids, and reductive elimination to form C-C bonds .
  • Methylthio introduction : SN2 displacement of halogenated precursors using sodium thiomethoxide .
  • Tautomerization : Base-mediated equilibration between 4(3H)-one and 4-hydroxypyrimidine forms .

How can solubility be improved without compromising activity?

Q. Advanced

  • PEGylation : Attach polyethylene glycol (PEG) chains to the pyrimidinone core to enhance hydrophilicity .
  • Salt formation : Convert the free base to hydrochloride or mesylate salts .
  • Prodrug design : Introduce ester or amide groups that hydrolyze in vivo .

How to resolve conflicting crystallography data for structural validation?

Q. Advanced

  • Multi-technique validation : Combine X-ray data with NMR-derived NOE correlations to confirm spatial arrangements .
  • Temperature-dependent crystallography : Assess thermal motion and disorder at varying temperatures .

How to optimize synthetic yield for large-scale production?

Q. Advanced

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent ratio, catalyst loading) .
  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., coupling reactions) .
  • Catalyst recycling : Recover Pd catalysts via silica-immobilized ligands to reduce costs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 2
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6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

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